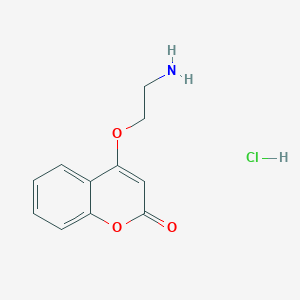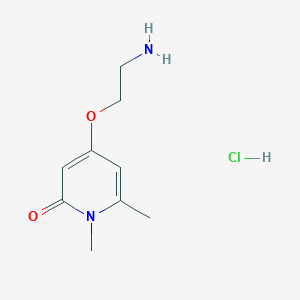
5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐
描述
5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (5-Fluoro-PPP-2-A-dihydrochloride) is a synthetic compound that has been studied for its potential applications in biochemical and physiological research. It is a member of the pyrimidin-2-amine family and is a white, crystalline powder. 5-Fluoro-PPP-2-A-dihydrochloride is a highly potent compound that has been used in a variety of laboratory experiments and research studies.
科学研究应用
合成和药物开发
5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐在合成有效的脱氧胞苷激酶抑制剂中起着至关重要的作用。该化合物由市售的 2,4-二氯-5-氟嘧啶合成,被证明是药物开发过程中经济实惠的替代品 (Zhang et al., 2009).
β-分泌酶抑制剂
研究表明,与 5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐在结构上类似的化合物是有效的且选择性的 β-分泌酶抑制剂。这些化合物已经过广泛的生物转化研究,以了解其代谢过程,这对于临床药物的开发至关重要 (Lindgren et al., 2013).
新型激酶抑制剂
二取代 5-氟嘧啶的合成,其与 5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐具有生物活性核心,在发现新型激酶抑制剂中起着至关重要的作用。这些抑制剂在抗癌治疗中显示出潜力 (Wada, 2012).
抗分枝杆菌活性
对吡唑并[1,5-a]嘧啶的研究表明,其与 5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐在结构上相关,对分枝杆菌 ATP 合酶具有有效的抑制作用。这对于治疗结核分枝杆菌具有重要意义,突出了该化合物在抗分枝杆菌治疗中的潜力 (Sutherland et al., 2022).
神经影像学应用
5-氟-N-(吡咯烷-3-基)嘧啶-2-胺二盐酸盐在神经影像学中显示出潜力。相关化合物的氟-18 标记衍生物已被开发为正电子发射断层扫描 (PET) 放射性药物,用于检测神经原纤维缠结,这表明神经退行性疾病 (Collier et al., 2017).
作用机制
Target of Action
Similar compounds have been known to target cyclin-dependent kinase 2 .
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target .
Biochemical Pathways
Similar compounds have been known to affect pathways related to cell cycle regulation .
Pharmacokinetics
Similar compounds have been known to exhibit good absorption and distribution, undergo metabolism in the liver, and are excreted through the kidneys .
Result of Action
Similar compounds have been known to inhibit cell proliferation and induce cell cycle arrest .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, the compound has been shown to interact with prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction can inhibit the enzyme’s activity, leading to reduced hydroxyproline content in cells . Additionally, the compound’s fluorine atom enhances its binding affinity to certain biomolecules, further modulating their biochemical properties.
Cellular Effects
The effects of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the hydroxyproline content in HSC-T6 cells, indicating its impact on collagen synthesis and cellular metabolism . Furthermore, its interaction with specific signaling pathways can alter gene expression, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their conformation and activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity. For instance, its interaction with prolyl-4-hydroxylase involves binding to the enzyme’s active site, inhibiting its activity and reducing collagen synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that its effects on cellular function, such as inhibition of prolyl-4-hydroxylase, persist over extended periods, indicating its potential for sustained biochemical modulation.
Dosage Effects in Animal Models
In animal models, the effects of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride vary with different dosages. At lower doses, the compound effectively modulates enzyme activity and cellular processes without causing significant adverse effects . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed . These findings highlight the importance of optimizing dosage to achieve desired biochemical effects while minimizing toxicity.
Metabolic Pathways
5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process can influence its bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
The transport and distribution of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters, facilitating its intracellular accumulation . Once inside the cell, it can bind to various proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 5-fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride is crucial for its biochemical activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum, through post-translational modifications and targeting signals, further modulating its activity and function.
属性
IUPAC Name |
5-fluoro-N-pyrrolidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN4.2ClH/c9-6-3-11-8(12-4-6)13-7-1-2-10-5-7;;/h3-4,7,10H,1-2,5H2,(H,11,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRJFEVCTIDEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=C(C=N2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





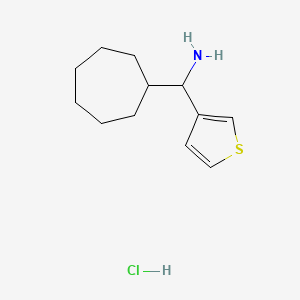
![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)
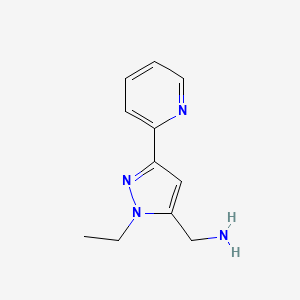

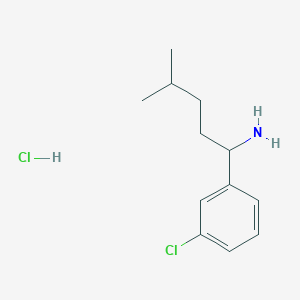
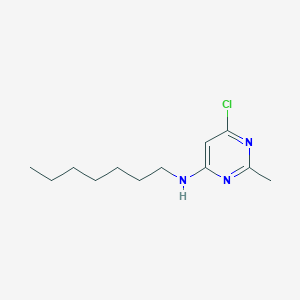


![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)
